molecular formula C21H18BrN5O2S B2958580 2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide CAS No. 1223979-62-1

2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2958580
CAS RN: 1223979-62-1
M. Wt: 484.37
InChI Key: ZCFMDYAEAUPAHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of some related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Novelty Evaluation

Finally, CHEMBL4525532 can be used for novelty evaluation of active molecules or chemotypes. This involves assessing the uniqueness of the compound’s structure and its potential to serve as a starting point for the development of new drugs with improved properties.

These applications highlight the versatility of CHEMBL4525532 in scientific research, offering numerous avenues for exploration and potential breakthroughs in various fields of medicine and biology. The compound’s data in the ChEMBL database provides a valuable resource for scientists worldwide, aiding in the translation of genomic information into effective new drugs.

properties

IUPAC Name

2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2S/c1-13-9-14(2)11-16(10-13)23-18(28)12-30-21-25-24-19-20(29)26(7-8-27(19)21)17-5-3-15(22)4-6-17/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFMDYAEAUPAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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